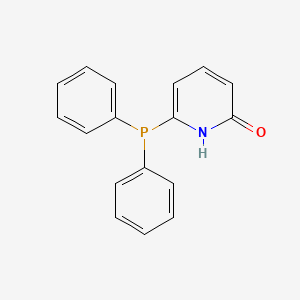

6-diphenylphosphanyl-1H-pyridin-2-one

Description

Significance of Phosphanylpyridone Ligands in Organometallic Chemistry and Catalysis

Phosphanylpyridone ligands, such as 6-DPPon, represent a class of "hemilabile" ligands, meaning they contain both a strong and a weak coordinating site. The phosphorus atom acts as a soft donor, forming a strong bond with transition metals, which is a cornerstone of many catalytic cycles. rsc.org Concurrently, the pyridone ring, with its nitrogen and oxygen atoms, provides a weaker, more labile coordination site. This hemilability is crucial; the weaker bond can dissociate to open up a coordination site on the metal for a substrate to bind, a key step in many catalytic processes.

The pyridone moiety offers an additional layer of sophistication through its ability to form hydrogen bonds. This feature allows for the self-assembly of ligand-metal complexes into well-defined supramolecular structures. nih.gov This self-assembly can create a specific microenvironment around the catalytic center, influencing the reaction's selectivity and efficiency in ways that are not achievable with traditional, non-assembling ligands. The interplay between the strong phosphine (B1218219) bond and the dynamic nature of the pyridone interaction is a key driver of the unique catalytic properties observed with these ligands.

Historical Development and Evolution of Pyridone-Based Ligand Systems

The development of pyridone-based ligands is rooted in the broader history of bidentate ligands in coordination chemistry. Early work focused on simple pyridine (B92270) and phosphine ligands, which were recognized for their ability to stabilize various oxidation states of transition metals and to influence the outcome of catalytic reactions. nih.gov The concept of combining these two functionalities into a single molecule to create P,N-ligands was a significant step forward, offering enhanced stability through the chelate effect.

The evolution towards phosphanylpyridone ligands was driven by the desire to introduce more subtle and controllable interactions within the catalytic system. While early P,N-ligands primarily relied on direct chelation to the metal center, the incorporation of the pyridone unit introduced the possibility of secondary interactions, such as hydrogen bonding. This led to the design of ligands like 6-DPPon, where the pyridone's ability to exist in tautomeric forms (the pyridone and its hydroxypyridine isomer) and to act as a hydrogen bond donor and acceptor became a central feature of their design. nih.govmdpi.com This evolution marked a shift from purely steric and electronic tuning of catalysts to the exploitation of weaker, non-covalent interactions to control catalytic performance.

Overview of Key Research Areas and Interdisciplinary Impact of 6-Diphenylphosphanyl-1H-pyridin-2-one

Research into this compound and related ligands is concentrated in the field of homogeneous catalysis. A primary area of investigation is the hydroformylation of alkenes, an industrial process for the production of aldehydes. nih.gov The use of rhodium catalysts bearing the 6-DPPon ligand has demonstrated high activity and selectivity, particularly for the formation of linear aldehydes. rsc.org The self-assembling nature of the ligand is believed to play a crucial role in achieving these results.

Beyond hydroformylation, the unique electronic and structural properties of 6-DPPon make it a promising candidate for other catalytic transformations, such as cross-coupling reactions. The ability to fine-tune the catalyst's environment through supramolecular assembly has the potential to address challenges in selectivity and activity in reactions like Suzuki-Miyaura and Heck couplings. nih.govresearchgate.net The interdisciplinary impact of this research extends into materials science, where the self-assembling properties of these metal complexes could be harnessed for the creation of novel functional materials with ordered structures at the nanoscale. rsc.org

Properties and Synthesis of this compound

The compound this compound is a white solid with the chemical formula C₁₇H₁₄NOP. nih.gov Its synthesis and properties have been a subject of detailed investigation.

Physical and Chemical Properties

Below is a table summarizing the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄NOP | PubChem nih.gov |

| Molecular Weight | 279.27 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| CAS Number | 64741-28-2 | PubChem nih.gov |

| XLogP3 | 3.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 279.081301068 Da | PubChem nih.gov |

Synthesis

The synthesis of this compound has been reported via a multi-step process. nih.gov A key intermediate is 2-tert-butoxy-6-diphenylphosphanylpyridine, which is prepared by reacting 2-tert-butoxy-6-chloropyridine (B1589775) with diphenylphosphine (B32561) in the presence of a strong base like sodium amide. The final step involves the deprotection of the tert-butoxy (B1229062) group using concentrated formic acid to yield the desired product. nih.gov

Spectroscopic Data

Detailed spectroscopic analysis has been crucial in characterizing this compound and understanding its structure and behavior in solution.

| Nucleus | Solvent | Chemical Shift (δ) / ppm |

| ¹H NMR | CDCl₃ | 7.51-7.44 (m, 4H), 7.11-7.04 (m, 6H), 6.91 (ddd, J = 8.3, 7.3, 2.8 Hz, 1H), 6.75 (dd, J = 7.3, 2.8 Hz, 1H), 6.45 (d, J = 8.3 Hz, 1H) |

| ¹³C NMR | CDCl₃ | 164.1, 160.5, 138.0, 137.6, 134.7, 128.9, 128.7, 121.4, 112.2 |

| ³¹P NMR | CDCl₃ | -1.7 |

Data sourced from Slagt et al. (2010) nih.gov

Catalytic Applications of this compound

The primary application of 6-DPPon in contemporary research is as a ligand in homogeneous catalysis, particularly in the rhodium-catalyzed hydroformylation of olefins.

Hydroformylation of Styrene

A notable example is the hydroformylation of styrene. A catalyst system based on rhodium and 6-DPPon has been shown to be effective for this transformation, operating in water under an atmosphere of hydrogen and carbon monoxide. rsc.org This system has been successfully used in a proof-of-principle solar-powered reactor, demonstrating its potential for sustainable chemical production. rsc.org The catalyst exhibits high conversion rates for styrene. rsc.org

| Substrate | Catalyst System | Conditions | Conversion (%) |

| Styrene | Rh/6-DPPon | Water, 1 atm H₂:CO | 100 |

Data sourced from White Rose eTheses Online rsc.org

The high efficiency of the Rh/6-DPPon system is attributed to the self-assembling nature of the ligand, which forms a bidentate complex through complementary hydrogen bonding during the catalytic cycle. This supramolecular assembly creates a well-defined catalytic pocket that favors the formation of the desired aldehyde products. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-diphenylphosphanyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14NOP/c19-16-12-7-13-17(18-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVQJDRZISUWOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NOP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444823 | |

| Record name | 6-diphenylphosphanyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64741-28-2 | |

| Record name | 6-diphenylphosphanyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Diphenylphosphanyl 1h Pyridin 2 One and Its Derivatives

Synthetic Strategies for the Preparation of the 6-Diphenylphosphanyl-1H-pyridin-2-one Core Ligand

The preparation of the this compound core ligand can be approached through several synthetic routes, primarily involving the construction of the pyridone ring followed by the introduction of the diphenylphosphanyl group, or vice-versa.

One of the most common strategies involves the use of a pre-functionalized pyridone precursor, such as a 6-halopyridin-2-one. For instance, 6-chloro-2-pyridone or 6-bromo-2-hydroxypyridine can serve as starting materials. google.com The phosphine (B1218219) moiety is then introduced via a nucleophilic substitution or a cross-coupling reaction. Palladium-catalyzed phosphination reactions are particularly effective for this transformation. These reactions typically employ a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the coupling of the halopyridone with diphenylphosphine (B32561) or a derivative thereof. researchgate.net

Alternatively, the synthesis can commence from a pyridine (B92270) derivative that is subsequently converted to the pyridone. For example, a 2-bromopyridine (B144113) can undergo a sequence of reactions including oxidation to the pyridine-N-oxide, followed by functionalization and subsequent transformation to the 2-pyridone. nih.gov A one-pot three-step protocol for the synthesis of diphenyl(pyridin-2-yl)phosphine oxide from 2-bromopyridine and diphenylphosphine has been reported, which can be a precursor to the target ligand. encyclopedia.pub

Another approach involves the direct phosphorylation of the pyridone ring. Recent developments have shown the utility of manganese(II) acetate (B1210297) as a catalyst for the phosphorylation of 2-pyridones. encyclopedia.pub This method offers a direct route to introduce the phosphine oxide group, which can then be reduced to the desired phosphine.

The table below summarizes some of the key starting materials and general reaction types for the synthesis of the this compound core ligand.

| Starting Material | Reagent | Reaction Type | Reference |

| 6-Halopyridin-2-one (e.g., 6-chloro or 6-bromo derivative) | Diphenylphosphine | Palladium-catalyzed cross-coupling | researchgate.net |

| 2-Bromopyridine | Diphenylphosphine | Multi-step synthesis including oxidation and phosphination | nih.govencyclopedia.pub |

| 2-Pyridone | Diphenylphosphine oxide | Manganese-catalyzed phosphorylation | encyclopedia.pub |

Advanced Functionalization Approaches for this compound Derivatives

The ability to modify the structure of this compound is crucial for fine-tuning its electronic and steric properties, thereby optimizing its performance in various applications. Functionalization can be targeted at either the pyridone backbone or the diphenylphosphanyl substituents.

Modification of Pyridone Backbone for Electronic and Steric Tuning

Modifying the pyridone backbone allows for the modulation of the ligand's electronic properties and steric bulk. Introducing electron-donating or electron-withdrawing groups onto the pyridone ring can significantly impact the electron density at the phosphorus and nitrogen donor atoms. mdpi.com For instance, the synthesis of diversely substituted pyridin-2(1H)-ones has been reported, providing a platform for creating a library of ligands with varied electronic characteristics. nih.gov

Ruthenium(II)-catalyzed C-H activation offers a powerful tool for the direct functionalization of the pyridone core. nih.gov This methodology allows for the introduction of various substituents at specific positions, providing a modular approach to ligand design. The synthesis of N-substituted 3-amino-2-pyridones from ethyl nitroacetate (B1208598) and primary amines is another versatile method to introduce functionality onto the pyridone ring. mdpi.com

The table below provides examples of functionalization strategies for the pyridone backbone.

| Functionalization Strategy | Reagents/Catalysts | Purpose | Reference |

| Introduction of various substituents | Pre-functionalized building blocks | Electronic and steric tuning | nih.gov |

| C-H activation | Ru(II) catalysts | Direct and site-selective functionalization | nih.gov |

| N-substitution | Ethyl nitroacetate, primary amines | Introduction of diverse N-substituents | mdpi.com |

Diversification of Diphenylphosphanyl Substituents

Altering the aryl groups on the phosphorus atom provides another avenue for tuning the ligand's properties. The synthesis of bulky and electron-rich phosphine ligands is of particular interest for enhancing catalytic activity. organic-chemistry.orgnih.govrsc.org For example, replacing the phenyl groups with more sterically demanding or electron-rich aryl or alkyl groups can significantly influence the coordination environment around a metal center. nih.govscilit.com

Methodologies for the synthesis of MOP-type ligands, which feature binaphthyl backbones, can be adapted to create derivatives of this compound with modified phosphine substituents. organic-chemistry.orgnih.gov These methods often involve the use of a lithium-initiated ring-opening followed by selective phosphorylation. The development of P-chiral phosphine ligands, often synthesized using phosphine-borane intermediates, offers the potential to introduce chirality at the phosphorus center, which is highly valuable in asymmetric catalysis. nih.govnih.gov

The following table outlines approaches for diversifying the diphenylphosphanyl substituents.

| Diversification Approach | Key Concepts/Methods | Desired Property | Reference |

| Introduction of bulky groups | Use of sterically demanding aryl/alkyl phosphines | Enhanced steric hindrance | organic-chemistry.orgnih.govrsc.orgnih.govscilit.com |

| Introduction of electron-rich groups | Use of electron-rich aryl/alkyl phosphines | Increased electron-donating ability | organic-chemistry.orgnih.govrsc.org |

| Synthesis of P-chiral analogues | Phosphine-borane intermediates, asymmetric synthesis | Enantioselectivity in catalysis | nih.govnih.gov |

Synthetic Routes to Analogous Phosphanylpyridone Scaffolds

The development of synthetic routes to analogous phosphanylpyridone scaffolds expands the library of available ligands with potentially unique coordination properties. These analogues can feature different substitution patterns on the pyridone ring or alternative heterocyclic backbones.

One area of exploration is the synthesis of phosphine-functionalized pyridines with different substitution patterns. For example, methods for the synthesis of 2- and 3-phosphine oxide-substituted pyridines from halopyridines have been developed. encyclopedia.pub The synthesis of phosphine-functionalized Cp ligands and their metal complexes also provides insights into creating novel P,N-ligand architectures. mdpi.com

The synthesis of pyrimidinyl functionalized phosphine ligands offers another class of analogous scaffolds. researchgate.net These ligands can be accessed through the ring closure of appropriate precursors with substituted guanidines. Furthermore, the development of pyridone-based phosphotyrosine mimetics showcases the versatility of the pyridone scaffold in medicinal chemistry applications, with synthetic strategies that could be adapted for new ligand design. nih.gov

The table below presents examples of synthetic routes to analogous phosphanylpyridone scaffolds.

| Analogue Scaffold Type | Synthetic Approach | Key Features | Reference |

| Phosphine oxide-substituted pyridines | Photocatalytic functionalization of halopyridines | Alternative substitution patterns | encyclopedia.pub |

| Phosphine-functionalized Cp ligands | Nucleophilic substitution on Cp ring | Combination of phosphine and cyclopentadienyl (B1206354) donors | mdpi.com |

| Pyrimidinyl functionalized phosphines | Ring closure with guanidines | Alternative heterocyclic backbone | researchgate.net |

| Pyridone-based phosphotyrosine mimetics | Palladium-catalyzed coupling | Bio-inspired ligand design | nih.gov |

Fundamental Tautomerism and Supramolecular Self Assembly of 6 Diphenylphosphanyl 1h Pyridin 2 One

Pyridone/2-Hydroxypyridine (B17775) Tautomeric Equilibrium of 6-Diphenylphosphanyl-1H-pyridin-2-one

The structure of this compound allows for the existence of a tautomeric equilibrium between the pyridone (lactam) and the 2-hydroxypyridine (lactim) forms. In this equilibrium, a proton can reside on the nitrogen atom, forming the pyridone tautomer, or on the oxygen atom, resulting in the 2-hydroxypyridine tautomer.

The position of this equilibrium is highly sensitive to the molecular environment, including the physical state (solid or solution) and the nature of the solvent. In the solid state, crystallographic studies have shown that the phosphine (B1218219) derivative, (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine, exists as the pyridone tautomer. nih.gov Conversely, its corresponding phosphine oxide derivative crystallizes in the 2-hydroxypyridine (enol) form. nih.gov This highlights the subtle electronic influence of the phosphorus substituent on the tautomeric preference in the solid state.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Formula | Key Features |

| This compound | (Chemical structure of the pyridone form) | Pyridone (lactam) ring with N-H and C=O groups. |

| 6-diphenylphosphino-2-hydroxypyridine | (Chemical structure of the 2-hydroxypyridine form) | Hydroxypyridine (lactim) ring with O-H group. |

Intermolecular Hydrogen Bonding and Dimerization of this compound in Solution and Solid State

A defining characteristic of 2-pyridone and its derivatives is their ability to form stable dimers through complementary hydrogen bonds. In the case of this compound, the pyridone tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This arrangement facilitates the formation of a centrosymmetric cyclic dimer, where two molecules are held together by a pair of N-H···O hydrogen bonds.

In the solid state, single-crystal X-ray diffraction analysis of (2-oxo-1,2-dihydro-6-pyridyl)diphenylphosphine has unequivocally confirmed the presence of these cyclic dimers. nih.gov This dimeric structure represents a highly stable supramolecular synthon.

In solution, the formation of such dimers is also anticipated, particularly in non-polar or weakly polar solvents where the energetic gain from the strong, specific hydrogen bonds can overcome the entropic cost of association. The extent of dimerization is expected to be concentration-dependent, with higher concentrations favoring the dimeric state. The strength of this dimerization can be significant, as demonstrated by the parent 2-pyridone, which exhibits a large equilibrium constant for dimerization in non-polar solvents. acs.org

Energetic and Structural Characterization of Self-Assembled Dimers and Hydrogen-Bonded Networks

The stability of the self-assembled dimers of this compound is rooted in the formation of two strong N-H···O hydrogen bonds. The energetics of this dimerization for the parent 2-pyridone have been studied, revealing a significant enthalpy of dimerization, indicating a thermodynamically favorable process. acs.org For 2-pyridone in benzene (B151609), the enthalpy of dimerization (ΔH°) has been reported to be in the range that indicates strong hydrogen bonding. acs.org

Beyond the primary dimeric unit, further intermolecular interactions can lead to the formation of more extended hydrogen-bonded networks in the solid state. However, the primary and most robust supramolecular motif for this compound remains the cyclic dimer.

Table 2: Representative Hydrogen Bonding Parameters for 2-Pyridone Dimers

| Parameter | Typical Value | Reference |

| N-H···O Bond Distance (Å) | 2.7 - 2.9 | nih.gov |

| Dimerization Enthalpy (ΔH°) in Benzene (kcal/mol) | -5 to -7 | acs.org |

| Dimerization Equilibrium Constant (Kd) in CCl4 (M⁻¹) | ~7100 | acs.org |

Note: Data for the parent 2-pyridone system is provided for context, as specific thermodynamic data for the title compound is not extensively reported.

Influence of Solvent Polarity and Temperature on Tautomeric Preferences and Self-Assembly Processes

The delicate interplay between tautomerism and self-assembly in this compound is significantly modulated by external factors such as solvent polarity and temperature.

Solvent Polarity:

As previously mentioned, solvent polarity is a key determinant of the tautomeric equilibrium. An increase in solvent polarity is expected to favor the more polar pyridone tautomer over the less polar 2-hydroxypyridine form. wikipedia.orgstackexchange.com Consequently, in polar solvents, the concentration of the species capable of forming the characteristic N-H···O hydrogen-bonded dimers increases.

However, the effect of solvent polarity on the dimerization equilibrium itself is more complex. While the concentration of the pyridone tautomer may be higher in polar solvents, these solvents are often themselves hydrogen bond acceptors and donors. They can therefore compete with the self-association of the pyridone molecules, leading to a decrease in the dimerization constant. In highly polar, protic solvents like water or alcohols, the pyridone molecules are likely to be solvated by the solvent molecules, disrupting the self-assembled dimeric structures. Conversely, in non-polar solvents, the drive to form the strong intermolecular hydrogen bonds of the dimer is much greater.

Temperature:

Temperature influences both the tautomeric equilibrium and the dimerization process. The tautomeric equilibrium constant is temperature-dependent, governed by the enthalpy difference between the two forms.

The dimerization process is an associative equilibrium, and as such, it is typically exothermic (ΔH° < 0). According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the monomeric species, disfavoring the formation of dimers. Therefore, at higher temperatures, the concentration of the dimeric form of this compound in solution is expected to decrease. This temperature-dependent behavior can be monitored using techniques such as variable-temperature NMR or IR spectroscopy. acs.org

Coordination Chemistry of 6 Diphenylphosphanyl 1h Pyridin 2 One As a Ligand

Ligand Design Principles and Versatile Coordination Modes of 6-Diphenylphosphanyl-1H-pyridin-2-one

The design of this compound, often abbreviated as 6-DPPon, incorporates both a phosphine (B1218219) group and a pyridinone moiety, bestowing upon it a rich and adaptable coordination chemistry. A key feature of this ligand is its existence in a tautomeric equilibrium between the pyridone form (2A) and the hydroxypyridine form (2B). d-nb.info In solution and in the solid state, the free ligand predominantly exists as the pyridone tautomer, which dimerizes through complementary hydrogen bonds to form a symmetric pyridone-pyridone dimer. d-nb.info However, the hydroxypyridine tautomer is only slightly less stable energetically, by approximately 0.9 kcal/mol. This small energy difference is crucial, as the formation of hydrogen bonds within a metal complex can easily overcome this penalty, allowing the ligand to adopt the less stable tautomeric form to facilitate specific coordination geometries. d-nb.info

While possessing three donor atoms, 6-DPPon does not typically act as a classical tridentate ligand to a single metal center. Instead, its most remarkable feature is its ability to function as a bidentate ligand through a self-assembly mechanism. d-nb.info In the presence of a metal center, two ligands can cooperate, with one coordinating through the phosphorus atom and the other through the nitrogen and oxygen atoms via deprotonation, or they can form a bidentate chelate through an interligand hydrogen-bonding network. This "supramolecular chelation" is a key aspect of its reactivity. For instance, in the [Cl2Pt(6-DPPon)2] complex, the two 6-DPPon ligands are held together by hydrogen bonds, effectively creating a bidentate system where the two phosphorus atoms coordinate to the platinum center. d-nb.info The potential for the deprotonated form of the ligand to act as a P,N,O-tridentate bridging ligand for arranging multiple metal centers has also been noted. rsc.org

Synthesis and Characterization of Homometallic Transition Metal Complexes

The unique coordination features of 6-DPPon have led to its use in the synthesis of transition metal complexes, particularly with platinum and rhodium.

The synthesis of platinum(II) complexes with 6-DPPon has been successfully achieved and studied in detail. A key example is the complex dichlorobis(this compound)platinum(II), [Cl2Pt(6-DPPon)2]. This complex is prepared by reacting 6-DPPon with a suitable platinum(II) precursor. d-nb.info

Extensive characterization using various spectroscopic methods and X-ray crystallography has provided deep insights into its structure. In the solid state, the complex features a square planar platinum center with the two phosphorus atoms from the 6-DPPon ligands coordinated in a cis arrangement. The most notable feature is the confirmation of the interligand hydrogen-bonding network, where one ligand is in the pyridone form and the other is in the hydroxypyridine form. d-nb.info This self-assembled structure is crucial for its stability and properties.

Table 1: Selected Structural Data for [Cl₂Pt(6-DPPon)₂] Complex d-nb.info

| Parameter | X-ray Measurement (Å) | DFT Calculation (Å) |

| Pt-P1 | 2.2563 | 2.313 |

| Pt-P2 | 2.2515 | 2.313 |

Data sourced from a study by Neels et al. (2010).

While detailed structural characterization of isolated rhodium complexes of 6-DPPon is less documented in the available literature, their formation and catalytic activity are well-established. Rhodium complexes with 6-DPPon have been shown to be highly effective catalysts, particularly in hydroformylation reactions. d-nb.infonih.gov In these catalytic systems, the 6-DPPon ligand is believed to form a self-assembling bidentate complex with the rhodium center, similar to what is observed with platinum. d-nb.info This "supramolecular chelation" is critical for achieving high regioselectivity in the hydroformylation of terminal olefins, favoring the formation of the linear aldehyde. d-nb.info The use of a Rh/6-DPPon system has been specifically highlighted for the hydroformylation of styrene. nih.gov The behavior of rhodium complexes with analogous 2-pyridone/2-hydroxypyridine (B17775) ligands further supports the role of this ligand system in effective catalysis. rsc.org

Table 2: Catalytic Performance of a Rh/6-DPPon System in Styrene Hydroformylation

| Substrate | Product | Catalyst System | Conversion (%) | Selectivity (%) |

| Styrene | Linear Aldehyde | Rh/6-DPPon | High | High |

This table represents a qualitative summary of reported findings. d-nb.infonih.gov

Ruthenium Complexes of this compound

The coordination of this compound with ruthenium has been shown to be versatile, leading to various complexes with different coordination modes. This ligand can act as a P-monodentate, a P,O-bidentate chelating ligand, or as a bridging ligand.

One significant area of research involves the synthesis of ruthenium(II) pincer complexes. For instance, a tridentate PNNOH pincer ligand, 6-(di-tert-butylphosphinomethyl)-6′-hydroxy-2,2′-bipyridine, which shares the hydroxypyridine feature with this compound, has been coordinated to a ruthenium center. nih.gov The resulting complex, Ru(Cl)(CO)(H)(L H), was synthesized and characterized, demonstrating the reactivity of the hydroxypyridine functionality. nih.gov Deprotonation of the hydroxypyridine group in this complex leads to an activated species that has shown catalytic activity in the dehydrogenation of formic acid and the dehydrogenative coupling of alcohols. nih.govacs.org

The synthesis of ruthenium complexes can be achieved through various routes. A common precursor is dichlorotris(triphenylphosphine)ruthenium(II), [RuCl2(PPh3)3], which is a five-coordinated d6 complex. acs.org Reactions often involve the stepwise introduction of ligands. For example, the dichloro(p-cymene)ruthenium(II) dimer can be used as a synthetic intermediate to prepare bis- and tris-heteroleptic polypyridyl systems. umb.edu

The catalytic applications of ruthenium complexes are extensive and are influenced by the nature of the ligands. researchgate.net Ruthenium complexes with phosphine and pyridine-containing ligands have been explored for various catalytic transformations, including transfer hydrogenation and dehydrogenative coupling reactions. nih.govrsc.org The electronic and steric properties of the ligands play a crucial role in determining the reactivity and selectivity of the catalyst. researchgate.net

Palladium(II) Complexes of this compound

Palladium(II) complexes containing phosphine ligands are of significant interest in catalysis. While specific research on palladium(II) complexes with this compound is not detailed in the provided search results, the general principles of palladium(II) coordination with P,O-donor ligands can be inferred. For instance, o-(diphenylphosphino)benzaldehyde, a P,O-donor ligand, has been shown to form various palladium(II) complexes with different coordination modes. researchgate.net

The synthesis of such complexes often involves the reaction of a palladium(II) precursor, like PdCl2, with the desired ligand. The resulting complexes can exhibit different geometries, with square planar being common for palladium(II). The coordination of the phosphine group to the palladium center is a key feature, and the oxygen donor from the pyridone ring can either chelate to the same metal center or bridge to another.

Coordination with Other Transition Metals (e.g., Iridium, Molybdenum, Nickel)

The versatility of phosphine-containing ligands extends to a wide range of transition metals beyond ruthenium, palladium, copper, and silver.

Iridium: Iridium complexes with phosphine ligands are known for their catalytic activity in various reactions, including hydrogenation and C-H activation. The coordination of a ligand like this compound to an iridium center would likely involve the phosphorus atom as the primary donor.

Molybdenum: Molybdenum complexes are important in various catalytic and biological processes. The coordination of a P,O-ligand like this compound to a molybdenum center could lead to octahedral complexes, for example, by reacting with Mo(CO)6.

Nickel: Nickel-catalyzed reactions are of great industrial importance. Raney nickel, for instance, is used in the synthesis of 2,2'-bipyridine. youtube.com The coordination of this compound to a nickel center could result in complexes with various geometries, including square planar or tetrahedral, depending on the oxidation state and other ligands present.

Formation and Structural Analysis of Heterobimetallic Complexes Incorporating this compound

The bifunctional nature of this compound, with its distinct hard (N, O) and soft (P) donor sites, makes it an ideal candidate for the construction of heterobimetallic complexes. The phosphine group can selectively bind to a soft transition metal like ruthenium or palladium, while the pyridinone end can coordinate to a different metal ion.

This strategy allows for the rational design of complexes with two different metal centers held in close proximity, which can lead to cooperative effects in catalysis or unique photophysical properties. For example, a pre-formed mononuclear ruthenium complex bearing the this compound ligand could be used as a "metalloligand" to coordinate a second, different metal ion through the pyridinone group.

Advanced Spectroscopic and Structural Elucidation of this compound Metal Complexes

A combination of spectroscopic techniques is essential for the characterization of these metal complexes. NMR spectroscopy (¹H, ¹³C, and ³¹P) provides crucial information about the ligand's coordination environment. Infrared (IR) spectroscopy is useful for identifying the coordination of the pyridone and phosphine groups.

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries and Intermolecular Interactions

This technique is also invaluable for understanding the intermolecular interactions that govern the packing of molecules in the solid state. These interactions can include hydrogen bonding (e.g., involving the N-H of the pyridone), π-π stacking between aromatic rings, and van der Waals forces. These non-covalent interactions can play a significant role in the material's bulk properties. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structure data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) for Ligand-Metal Bonding and Proton Exchange Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of this compound complexes in solution. Both ¹H and ³¹P NMR provide critical insights into the ligand's coordination mode, the electronic environment of the metal center, and dynamic processes such as proton exchange.

Upon coordination to a metal center, the chemical shifts of the ligand's protons (¹H NMR) and phosphorus atom (³¹P NMR) are altered significantly compared to the free ligand. The magnitude and direction of this change, known as the coordination shift, reveal information about the nature of the metal-ligand bond. For instance, in complexes with metals like rhodium or iridium, the phosphorus atom of a similar phosphine-pyridine ligand exhibits a significant downfield shift in the ³¹P{¹H} NMR spectrum upon coordination, indicating a transfer of electron density from the phosphorus to the metal. ias.ac.in Conversely, in certain iron(0) complexes involving a derivative of this compound, the ³¹P{¹H} NMR signal appears far upfield, at -116.6 ppm, suggesting a unique electronic environment at the phosphorus center. uni-regensburg.de

¹H NMR spectra are equally informative. The protons on the pyridine (B92270) ring and the phenyl groups of the phosphine moiety show characteristic shifts upon complexation. For example, the α-proton of the pyridine ring often appears as a doublet, with its chemical shift and coupling constant providing clues about the coordination. ias.ac.in In an iron complex incorporating the pyridinone ligand, the protons of the pyridyl and phenyl groups exhibit multiplets in the aromatic region, typically between 6.62 and 8.52 ppm. uni-regensburg.de

For paramagnetic complexes, such as those involving Fe(IV)=O species, the ¹H NMR signals of the pyridine protons can be dramatically shifted over a wide range, sometimes spanning up to 50 ppm. nsf.gov These paramagnetic shifts are highly sensitive to the geometric arrangement and orientation of the pyridine ring relative to the metal's magnetic axis, allowing for detailed structural analysis in solution. nsf.govvu.lt The analysis of these shifts can help distinguish between different complex stoichiometries (e.g., 1:1 vs. 1:2 metal-ligand ratios) and monitor ligand exchange reactions. vu.lt

The following table summarizes representative NMR data for an iron complex of a this compound derivative. uni-regensburg.de

Table 1: NMR Spectroscopic Data for an Iron Complex of this compound Derivative

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | [D8]THF | 6.62 | Singlet, 1H, Pyridyl CH |

| ¹H | [D8]THF | 6.96-7.74 | Multiplet, 8H, Phenyl/Pyridyl CH |

| ¹H | [D8]THF | 7.91 | Multiplet, 2H, Phenyl/Pyridyl CH |

| ¹H | [D8]THF | 8.09 | Multiplet, 3H, Phenyl/Pyridyl CH |

| ¹H | [D8]THF | 8.52 | Multiplet, 1H, Phenyl/Pyridyl CH |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential tools for characterizing the structural and electronic properties of metal complexes with this compound.

IR spectroscopy is particularly useful for identifying the coordination-induced changes in the vibrational frequencies of the ligand's functional groups. The C=O stretching frequency of the pyridinone ring is a key diagnostic peak. Changes in its position upon complexation can indicate whether the oxygen atom is involved in coordination. Furthermore, the presence of other co-ligands, such as carbon monoxide (CO), can be confirmed by their characteristic stretching frequencies in the IR spectrum. For example, an iron complex featuring a ligand derived from this compound displays a CO stretching band at 1876 cm⁻¹. uni-regensburg.de

UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. These transitions can be categorized as metal-centered (d-d transitions), ligand-centered (π-π* transitions), or charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). The position (λmax) and intensity (molar absorptivity, εmax) of these absorption bands are sensitive to the metal ion, its oxidation state, and the coordination environment. nih.gov For instance, an iron complex with a derivative of the title ligand exhibits multiple absorption bands in the UV-Vis spectrum, including a shoulder at 270 nm and distinct peaks at 340 nm, 417 nm, and 620 nm, indicative of a complex electronic structure with various possible transitions. uni-regensburg.de

The following table presents UV-Vis spectroscopic data for two different iron complexes incorporating a derivative of the this compound ligand, highlighting the variation in electronic absorption based on the complex's specific structure. uni-regensburg.de

Table 2: UV-Vis Spectroscopic Data for Iron Complexes in THF

| Complex | λmax (nm) | Molar Absorptivity (εmax, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Complex A | 270 (shoulder) | 16070 |

| 340 | 13458 | |

| 417 | 15900 | |

| 620 | 9617 | |

| Complex B | 310 (shoulder) | 16553 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to confirm the stoichiometry of newly synthesized metal complexes of this compound. ESI is a soft ionization method that allows for the transfer of intact, non-volatile complex ions from solution into the gas phase, making it ideal for the analysis of coordination compounds. researchgate.netnih.gov

The primary application of ESI-MS in this context is the determination of the mass-to-charge ratio (m/z) of the parent ion of the complex. This experimental value can then be compared to the theoretical m/z calculated from the chemical formula of the proposed structure. A close match between the experimental and theoretical values provides strong evidence for the formation of the desired complex with the correct number of metal ions, ligands, and any associated counter-ions.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can offer further structural information. For pyridinone-containing compounds, characteristic fragmentation pathways may include the loss of small neutral molecules such as water (H₂O), hydrogen cyanide (HCN), or benzene (B151609) from the ligand framework. researchgate.net The analysis of these fragments helps to piece together the structure of the parent complex. The technique is routinely used to characterize a wide array of coordination complexes, including those with related phosphine-pyridine ligands. researchgate.net

Catalytic Applications of 6 Diphenylphosphanyl 1h Pyridin 2 One Based Systems

Exploration of Other Transition Metal-Catalyzed Transformations

Carbonylation Reactions with 6-Diphenylphosphanyl-1H-pyridin-2-one Ligands

The tautomeric nature of this compound, existing in equilibrium between its pyridinone and hydroxypyridine forms, has been ingeniously exploited in carbonylation reactions, most notably in hydroformylation. The formation of hydrogen-bonded dimers creates a bidentate ligand scaffold that can effectively coordinate to a metal center, influencing the catalytic activity and selectivity.

A seminal study demonstrated the in situ generation of a rhodium-based supramolecular catalyst for the hydroformylation of various terminal olefins. This was achieved through the self-assembly of the pyridone and hydroxypyridine tautomers of 6-(diphenylphosphino)pyridin-2(1H)-one (often abbreviated as 6-DPPon). The resulting rhodium-diphosphine complex, stabilized by chelation, proved to be an efficient catalyst, affording linear aldehydes with high regioselectivity under mild conditions (room temperature and ambient pressure). This approach highlights the power of supramolecular control in catalysis, where non-covalent interactions are harnessed to construct effective catalytic systems.

The general catalytic cycle for rhodium-catalyzed hydroformylation involves the coordination of the olefin to a rhodium-hydride complex, followed by insertion of the olefin into the Rh-H bond. Subsequent coordination of carbon monoxide and migratory insertion of the alkyl group onto the carbonyl ligand leads to an acyl-rhodium complex. Finally, hydrogenolysis releases the aldehyde product and regenerates the active rhodium-hydride catalyst. The coordination geometry and electronic properties of the ligands play a crucial role in determining the rate and selectivity of these steps. In the case of the 6-DPPon-based system, the self-assembled bidentate ligand is thought to favor the formation of specific intermediates that lead to the preferential formation of the linear aldehyde.

While the primary application of this compound in carbonylation has been in rhodium-catalyzed hydroformylation, the principles of supramolecular ligand design suggest its potential in other palladium-catalyzed carbonylation reactions, such as the synthesis of esters, amides, and ketones from aryl halides, carbon monoxide, and appropriate nucleophiles. The ability to form well-defined catalytic pockets through self-assembly could offer advantages in controlling selectivity in these transformations as well.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide or triflate, is one of the most widely used of these transformations. The performance of the palladium catalyst is heavily dependent on the nature of the supporting ligand, which influences the rates of oxidative addition, transmetalation, and reductive elimination—the key steps in the catalytic cycle.

While direct and extensive studies on the use of this compound in Suzuki-Miyaura coupling are not widely reported in dedicated publications, the structural motifs present in the ligand suggest its high potential. The combination of a phosphine (B1218219) donor, known to be beneficial for palladium-catalyzed cross-coupling, with a pyridone unit capable of hydrogen bonding and secondary coordination, offers a unique platform for catalyst design.

Research on related phosphine ligands, particularly those containing a 2-pyridyl moiety, provides strong evidence for the potential efficacy of this compound systems. For instance, palladium catalysts based on diphenyl-2-pyridylphosphine (B124867) have been shown to be effective in Suzuki-Miyaura reactions. Furthermore, the challenge of coupling 2-pyridyl nucleophiles, which can be problematic due to slow transmetalation and decomposition pathways, has been addressed using specialized phosphine oxide ligands, highlighting the importance of the ligand structure in overcoming specific synthetic hurdles. wikipedia.org

The self-assembling nature of this compound could be particularly advantageous in Suzuki-Miyaura coupling. The formation of supramolecular assemblies can create a pre-organized catalytic environment that may enhance the rate of transmetalation and reductive elimination, leading to higher turnover numbers and yields. The hydrogen-bonding network can also influence the stability of the catalytic species and prevent catalyst deactivation pathways.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Related Phosphine Ligands

| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / Phosphine Oxide Ligand | Aryl Bromide | 2-Pyridylboronate | KF | Dioxane | 80 | 74-82 | wikipedia.org |

| Pd(PPh₃)₄ | 6-Chloroimidazo[1,2-a]pyridine | Arylboronic acid | K₂CO₃ | Dioxane/EtOH | 150 (MW) | High | |

| Pd(OAc)₂ / SPhos | Aryl Bromide | Heteroarylboronic acid | K₃PO₄ | n-Butanol | 100 | High | nih.gov |

This table presents data for related systems to illustrate the general conditions and potential for high efficiency in Suzuki-Miyaura reactions involving phosphine and pyridyl-containing ligands.

Oxidation Processes Using this compound Metal Complexes

The application of this compound in catalytic oxidation processes is an emerging area of interest. The ligand's ability to stabilize metal centers in higher oxidation states, a key requirement for many oxidative catalytic cycles, makes it a promising candidate for developing novel oxidation catalysts. The pyridone moiety, in particular, can play a significant role in modulating the electronic properties of the metal center and facilitating redox processes.

While specific examples of oxidation reactions catalyzed by well-defined this compound metal complexes are not extensively documented, research on related systems provides valuable insights. For instance, pyridyl-directed C-H activation and subsequent functionalization, such as hydroxylation, represent a class of oxidative transformations where palladium catalysts are employed. nih.gov In these reactions, a directing group, often a pyridine (B92270) ring, coordinates to the metal center and positions it for the selective activation of a C-H bond on the substrate. The self-assembling properties of this compound could be leveraged to create a catalytic environment that enhances the efficiency and selectivity of such C-H oxidation reactions.

Furthermore, the robustness of related pyridinophane ligands and their ability to bind strongly to metal ions have been exploited in the development of water oxidation catalysts. nih.gov These systems often involve metal complexes in high oxidation states, and the ligand framework is crucial for maintaining catalytic activity and preventing degradation under oxidative conditions. The structural features of this compound, including the potential for forming stable chelate and supramolecular structures, suggest its utility in designing robust catalysts for a variety of oxidation reactions, including the oxidation of alcohols, alkenes, and other organic substrates.

Impact of Self-Assembling Ligand Architecture on Catalytic Performance and Selectivity

The ability of this compound to form well-defined supramolecular architectures through hydrogen bonding is a key feature that distinguishes it from many conventional phosphine ligands. This self-assembly has a profound impact on the performance and selectivity of the resulting catalytic systems.

The formation of hydrogen-bonded dimers of this compound effectively creates a bidentate ligand from two monodentate precursors. This in situ formation of a chelating ligand can lead to several beneficial effects in catalysis:

Enhanced Stability: Chelation generally leads to more stable metal complexes, which can result in longer catalyst lifetimes and higher turnover numbers.

Control of Coordination Sphere: The defined geometry of the self-assembled ligand can restrict the coordination sites available on the metal center, influencing the binding of substrates and reagents. This can lead to enhanced selectivity.

Creation of a Second Coordination Sphere: The supramolecular assembly can create a microenvironment around the catalytic center, akin to the active site of an enzyme. This "second coordination sphere" can influence the reaction by orienting substrates, stabilizing transition states, and facilitating product release through non-covalent interactions.

Cooperative Effects: The hydrogen-bonding network can participate directly in the catalytic cycle, for example, by acting as a proton shuttle or by stabilizing charged intermediates. wikipedia.orgnih.gov

In the context of rhodium-catalyzed hydroformylation, the self-assembled bidentate ligand derived from this compound has been shown to be crucial for achieving high regioselectivity towards the linear aldehyde. This is attributed to the specific steric and electronic environment created by the supramolecular ligand, which favors the formation of the less sterically hindered product.

The concept of supramolecular catalysis, where non-covalent interactions are used to control catalytic processes, is a rapidly developing field. The self-assembling nature of this compound makes it an ideal building block for the construction of such sophisticated catalytic systems. The ability to tune the self-assembly process by modifying the ligand structure or the reaction conditions offers a powerful strategy for developing highly selective and efficient catalysts for a wide range of organic transformations.

Mechanistic Investigations of Catalytic Cycles Involving this compound Complexes

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new, more efficient ones. Mechanistic investigations of catalytic cycles involving this compound complexes are multifaceted, focusing on the fundamental steps of the reaction and the role of the unique ligand architecture.

The catalytic cycle of any transformation, be it carbonylation, cross-coupling, or oxidation, involves a series of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. The rates and selectivities of these steps are intricately linked to the electronic and steric properties of the ligand coordinated to the metal center.

For palladium-catalyzed cross-coupling reactions, the general mechanism is well-established. nih.govethz.ch However, the specific details of the catalytic cycle for a system employing this compound would be influenced by its unique features. The self-assembly of the ligand through hydrogen bonding can affect the nature of the active catalytic species. For instance, it can influence the equilibrium between monoligated and bisligated palladium(0) complexes, which are often the active species in the catalytic cycle. chemrxiv.org

Computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating catalytic mechanisms. bohrium.comrsc.org Such studies can provide detailed information on the structures and energies of intermediates and transition states, helping to identify the rate-determining step and the factors that control selectivity. For a this compound-based catalyst, DFT calculations could be used to model the effect of the hydrogen-bonding network on the energies of the various species in the catalytic cycle.

Experimental techniques also play a vital role in mechanistic investigations. In situ spectroscopic methods, such as NMR and IR spectroscopy, can be used to identify and characterize catalytic intermediates under reaction conditions. nih.gov Kinetic studies can provide information on the rate-determining step and the influence of reactant and catalyst concentrations.

A key aspect of the mechanism involving this compound is the role of the hydrogen-bonding interactions. These interactions can go beyond simply holding the ligand monomers together. They can actively participate in the catalytic cycle by:

Stabilizing charged intermediates: The hydrogen-bond donor and acceptor sites can interact with charged species in the catalytic cycle, lowering their energy and facilitating their formation.

Facilitating proton transfer: The pyridone/hydroxypyridine tautomerism can provide a pathway for proton transfer, which is a key step in many catalytic reactions. nih.gov

Influencing redox potentials: Hydrogen bonding can alter the electron density at the metal center, thereby influencing its redox potential and reactivity in oxidative and reductive steps.

The interplay between the coordination chemistry of the phosphine group and the supramolecular chemistry of the pyridone moiety makes the mechanistic study of this compound complexes a rich and challenging area of research. A thorough understanding of these mechanisms will undoubtedly pave the way for the rational design of new and improved catalysts based on this versatile ligand.

Computational and Theoretical Investigations of 6 Diphenylphosphanyl 1h Pyridin 2 One Systems

Density Functional Theory (DFT) Studies on Tautomeric Preference and Conformational Analysis of 6-Diphenylphosphanyl-1H-pyridin-2-one

The functionality of this compound is intrinsically linked to its ability to exist in different tautomeric and conformational forms. Density Functional Theory (DFT) has been a primary method for investigating these aspects, providing detailed energetic and structural information.

Conformational analysis using DFT focuses on the orientation of the diphenylphosphinyl group relative to the pyridone ring. The flexibility of the P-C bond allows for different rotational conformers, which can influence the steric and electronic environment the ligand presents for metal binding and catalysis. researchgate.net The interplay between tautomerism and conformation is crucial for its coordination chemistry.

Table 1: Calculated Relative Energies of 6-DPPon Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Pyridone | 2A | 0 | Most stable form for the free ligand. acs.org |

| Hydroxypyridine | 2B | +0.9 | Slightly disfavored in the up-conformer. acs.org |

This interactive table summarizes the relative energy difference between the two primary tautomers of this compound as determined by DFT calculations.

Theoretical Modeling of Inter- and Intra-ligand Hydrogen Bonding Networks in Free and Coordinated States

Hydrogen bonding is a key non-covalent interaction that dictates the supramolecular chemistry of 6-DPPon. Theoretical modeling has been instrumental in understanding and quantifying these interactions in both the free ligand and its metal complexes.

In its free state, computational studies, corroborated by experimental data, show that 6-DPPon (in its preferred pyridone form) readily dimerizes. acs.org This self-assembly is driven by the formation of complementary hydrogen bonds between the N-H donor of one molecule and the C=O acceptor of another, creating a stable pyridone-pyridone dimer. acs.org

The role of hydrogen bonding becomes even more critical in the coordinated state. When two 6-DPPon ligands are coordinated to a metal center, such as in the complex [Cl₂Pt(6-DPPon)₂], a unique inter-ligand hydrogen-bonding network is established. acs.org Theoretical models confirm that this network involves one ligand in the pyridone tautomeric form (2A) and the second in the hydroxypyridine form (2B). acs.org This arrangement allows for a complementary hydrogen-bonding interaction between the pyridone N-H and the hydroxypyridine nitrogen, and between the hydroxypyridine O-H and the pyridone oxygen. acs.org Computational methods, combined with dynamic NMR data, have estimated the enthalpic stabilization from this inter-ligand hydrogen bonding to be a substantial 14–15 kcal/mol. acs.org This strong interaction effectively locks the ligands into a specific orientation, creating a self-assembling bidentate system. acs.org Such hydrogen bonds can act as a "glue," stabilizing the entire lattice of a crystal structure. mdpi.com

Electronic Structure and Bonding Analysis of this compound Metal Complexes

Understanding the electronic structure and the nature of the chemical bonds in metal complexes of 6-DPPon is fundamental to predicting their reactivity. Computational analyses provide insights into the metal-ligand interactions, including σ-donation from the phosphorus and nitrogen atoms and potential π-backbonding.

In a complex like [Cl₂Pt(6-DPPon)₂], the 6-DPPon ligands coordinate to the platinum(II) center. acs.org The bonding involves the phosphorus atom of the diphenylphosphinyl group and the nitrogen or oxygen atom of the pyridone/hydroxypyridine ring, depending on the tautomeric form. Theoretical studies can quantify the nature of these bonds. For instance, analysis of bond lengths in related organometallic complexes can reveal the degree of multiple bond character. unt.edu In phosphine-supported metal complexes, the metal center's electronic configuration and the ligand's ability to accept back-donation are crucial features that can be modeled. academie-sciences.fr

Computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the charge distribution and bond orders within the complex. These analyses would elucidate the electronic effects of coordination, such as how the electron density on the pyridine (B92270) ring and the phosphorus atom is altered upon binding to the metal. For example, in studies of other phosphine (B1218219) ligands, Bader charge analysis has been used to show how the charge on the phosphorus atom varies, affecting its ability to donate electron density to the metal center. hes-so.ch

Computational Elucidation of Reaction Mechanisms in Catalytic Cycles

While specific catalytic applications of 6-DPPon are emerging, computational chemistry is poised to play a crucial role in elucidating the mechanisms of any catalytic cycles in which it participates. The unique structural features of 6-DPPon—hemilability, tautomerism, and the capacity for strong hydrogen bonding—suggest that it could be a highly effective ligand in catalysis.

DFT calculations are a powerful tool for mapping the potential energy surfaces of catalytic reactions. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. researchgate.netacs.org For a catalyst based on a 6-DPPon metal complex, computational studies could investigate key steps such as:

Oxidative Addition: Modeling the initial step where a substrate binds to the metal center. academie-sciences.fr

Migratory Insertion: Analyzing how substrates are incorporated into the metal-ligand framework. researchgate.net

Reductive Elimination: Elucidating the final step where the product is released and the catalyst is regenerated. researchgate.net

The conformational flexibility of the ligand, controlled by the hydrogen-bonding network, could be computationally modeled to understand how it influences reactivity and selectivity. researchgate.net For instance, different ligand conformations might stabilize the transition states of different elementary steps in a catalytic cycle, thereby enhancing both the rate and the selectivity of a desired transformation. researchgate.net

Table 2: Common Catalytic Steps Investigated by Computational Methods

| Catalytic Step | Description | Computational Insight |

|---|---|---|

| Oxidative Addition | The metal center's oxidation state increases as it breaks a substrate bond. | Activation barriers, geometry of approach. academie-sciences.fr |

| Migratory Insertion | An anionic ligand moves from the metal to an unsaturated ligand. | Regio- and stereoselectivity, transition state stabilization. researchgate.net |

| Reductive Elimination | Two cisoidal ligands couple and are eliminated from the metal center. | Energy barriers, product formation feasibility. researchgate.net |

This interactive table outlines key steps in catalytic cycles that are frequently modeled using DFT to understand reaction mechanisms.

Validation of Computational Predictions with Experimental Spectroscopic and Structural Data

The reliability of any computational model hinges on its validation against empirical evidence. For the 6-DPPon system, theoretical predictions have been rigorously compared with and validated by a range of experimental techniques. acs.org

A cornerstone of this validation is the comparison of calculated structures with those determined by single-crystal X-ray diffraction. acs.org Computational models have successfully reproduced the solid-state structures, including the dimerization of the free ligand and the specific inter-ligand hydrogen-bonded arrangement in the [Cl₂Pt(6-DPPon)₂] complex. acs.org

Spectroscopic data provide another critical avenue for validation. DFT calculations can predict spectroscopic properties that can be directly compared with experimental measurements:

NMR Spectroscopy: Calculated nuclear shielding constants can be correlated with experimental chemical shifts to confirm assignments and tautomeric forms in solution. acs.orgnih.gov

IR Spectroscopy: Predicted vibrational frequencies for functional groups, such as the C=O stretch in the pyridone or the O-H stretch in the hydroxypyridine, can be matched with experimental IR spectra to identify the dominant species. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can calculate electronic transitions, which can be compared to the absorption bands in UV-vis spectra. acs.org

This synergy between theory and experiment is powerful; for 6-DPPon, the excellent agreement between DFT calculations and experimental results for structural and spectroscopic properties lends high confidence to the theoretical insights regarding energetics and bonding. acs.orgnih.gov

Future Perspectives and Emerging Research Directions for 6 Diphenylphosphanyl 1h Pyridin 2 One

Rational Design and Synthesis of Next-Generation Phosphanylpyridone Ligands with Enhanced Properties

The inherent modularity of the 6-diphenylphosphanyl-1H-pyridin-2-one framework provides a fertile ground for the rational design and synthesis of new ligands with enhanced steric and electronic properties. Future research will likely focus on systematic modifications of the core structure to fine-tune the performance of the resulting metal complexes in various applications.

Key strategies for the development of next-generation phosphanylpyridone ligands include:

Modification of the Phosphine (B1218219) Group: Replacing the phenyl groups on the phosphorus atom with other aryl or alkyl substituents can significantly alter the ligand's steric bulk and electronic properties. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl rings can modulate the electron density at the phosphorus center, thereby influencing the metal-ligand bond strength and the catalytic activity of the complex. The synthesis of chiral phosphines, by introducing stereogenic centers at or near the phosphorus atom, could lead to the development of highly effective ligands for asymmetric catalysis. nih.govnih.govresearchgate.net

Functionalization of the Pyridone Ring: The pyridone ring offers multiple sites for functionalization. The introduction of substituents at various positions can influence the ligand's solubility, its coordination behavior, and the secondary coordination sphere around the metal center. For example, the synthesis of derivatives with condensed ring systems or additional donor sites could lead to ligands with unique coordination geometries and enhanced stability. metu.edu.tr

Development of Chiral Ligands: The synthesis of chiral derivatives of this compound is a particularly promising avenue for future research. This can be achieved by introducing chiral substituents on the pyridone ring or by creating atropisomeric biaryl structures. nih.gov Such chiral ligands are highly sought after for their potential to induce high enantioselectivity in a wide range of catalytic reactions. nih.govbohrium.com

The systematic exploration of these synthetic modifications, guided by structure-activity relationship studies, will be crucial for the development of new phosphanylpyridone ligands with optimized performance for specific catalytic applications.

Expansion of Catalytic Scope and Efficiency in Novel Organic Transformations

While phosphine ligands are well-established in catalysis, the unique properties of this compound and its derivatives open up possibilities for their application in a broader range of organic transformations with improved efficiency and selectivity.

Future research in this area is expected to explore:

Cross-Coupling Reactions: Palladium complexes of phosphine ligands are workhorses in cross-coupling chemistry. thieme-connect.comresearchgate.netnih.govnih.govresearchgate.net Future studies will likely investigate the performance of palladium complexes of this compound and its derivatives in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The hemilabile nature of the pyridone moiety could play a crucial role in stabilizing the active catalytic species and promoting efficient catalysis.

Asymmetric Catalysis: The development of chiral phosphanylpyridone ligands will pave the way for their application in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and allylic alkylation. nih.gov The ability to fine-tune the steric and electronic properties of these ligands will be key to achieving high levels of enantioselectivity.

Synergistic Catalysis: The bifunctional nature of this compound makes it an intriguing candidate for synergistic catalysis, where both the phosphine and the pyridone functionalities participate in the catalytic cycle. rsc.org This could involve the activation of two different substrates or the stabilization of key intermediates through cooperative effects, leading to novel and more efficient catalytic systems. rsc.org

Detailed mechanistic studies, including kinetic analysis and the identification of catalytic intermediates, will be essential to understand the role of the phosphanylpyridone ligand in these transformations and to guide the design of more efficient catalysts.

Exploration of Advanced Coordination Architectures and Material Science Applications

The ability of this compound to act as a versatile building block in coordination chemistry opens up exciting possibilities for the construction of advanced supramolecular assemblies and functional materials.

Emerging research directions in this field include:

Supramolecular Assemblies: The directional bonding capabilities of the phosphine and pyridone groups can be exploited to construct discrete, self-assembled supramolecular structures such as coordination cages and macrocycles. metu.edu.tracs.orgnih.gov These assemblies can exhibit interesting host-guest chemistry and may find applications in molecular recognition, sensing, and drug delivery. gessnergroup.com

Metal-Organic Frameworks (MOFs): The use of phosphine-based linkers in the construction of MOFs is a rapidly developing area. rsc.org The rigid backbone and well-defined coordination vectors of this compound make it an attractive candidate for the synthesis of novel MOFs with unique topologies and properties. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Luminescent Materials: Metal complexes of ligands containing pyridyl and phosphine moieties have been shown to exhibit interesting photophysical properties, including luminescence. rsc.orgnih.govunige.chresearchgate.net Future research will likely focus on the synthesis and characterization of luminescent metal complexes of this compound, particularly with d6, d8, and d10 transition metals. researchgate.net These materials could find applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The exploration of the coordination chemistry of this compound with a wide range of metal ions will be crucial for the discovery of new materials with novel structures and functions.

Synergistic Integration of Synthetic Methodologies, Advanced Spectroscopic Techniques, and Predictive Computational Chemistry

To fully unlock the potential of this compound and its derivatives, a multidisciplinary approach that combines modern synthetic techniques, advanced spectroscopic characterization, and predictive computational modeling will be essential.

This synergistic approach will involve:

Advanced Synthesis and Characterization: The development of efficient and scalable synthetic routes to a diverse library of phosphanylpyridone ligands will be a key enabling step. rsc.org The detailed characterization of these ligands and their metal complexes using advanced spectroscopic techniques, such as multinuclear NMR spectroscopy and single-crystal X-ray diffraction, will provide crucial insights into their structure and bonding. bohrium.comresearchgate.net

In-situ Spectroscopic Studies: The use of in-situ spectroscopic techniques, such as high-pressure NMR and IR spectroscopy, will allow for the direct observation of catalytic species under reaction conditions. This will provide valuable mechanistic information that can be used to optimize catalytic processes.

Predictive Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in the rational design of new ligands and catalysts. rsc.orgresearchgate.netmdpi.com Computational screening of virtual libraries of phosphanylpyridone derivatives can help to identify promising candidates for synthesis and experimental evaluation. DFT calculations can also be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of metal complexes.

The close integration of these experimental and computational approaches will create a powerful feedback loop, accelerating the discovery and development of new catalysts and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-diphenylphosphanyl-1H-pyridin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridin-2-one derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(4-acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine derivatives ( ) are synthesized via cyclization of β-diketones with substituted amines. To introduce the diphenylphosphanyl group, a palladium-catalyzed cross-coupling reaction (e.g., using diphenylphosphine) may be employed. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound, as impurities can arise from side reactions involving phosphine oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity analysis can be performed using high-performance liquid chromatography (HPLC) with UV detection, referencing pharmacopeial guidelines for related pyridin-2-one impurities (e.g., hydroxylated or dimerized byproducts) . Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) and high-resolution mass spectrometry (HRMS). For instance, ³¹P NMR is essential to verify the presence of the diphenylphosphanyl group, with expected chemical shifts in the range of δ −5 to +20 ppm depending on coordination state. X-ray crystallography (if single crystals are obtainable) provides definitive proof of molecular geometry .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound, particularly in cases of low data resolution?

- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement. For low-resolution data, iterative refinement cycles with restraints on bond lengths and angles (based on similar phosphine-containing compounds) can improve model accuracy. Twinning or disorder in the crystal lattice (common in phosphine derivatives due to bulky substituents) may require specialized algorithms in SHELXD or SHELXE for structure solution. High-resolution synchrotron data collection is recommended to enhance data quality. Validation tools like PLATON should be used to check for missed symmetry or solvent-accessible voids .

Q. How can researchers address contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions not captured in gas-phase computational models. To resolve this:

- Compare experimental NMR data with density functional theory (DFT)-calculated shifts using solvent-implicit models (e.g., PCM for DMSO or chloroform).

- Perform variable-temperature NMR to detect conformational flexibility.

- Cross-validate crystallographic data (if available) with computational geometry optimizations to identify static vs. dynamic structural features.

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Ligand-to-metal ratio : Titration experiments (monitored by UV-vis or ³¹P NMR) can determine stoichiometry.

- Air sensitivity : Phosphine ligands are prone to oxidation; use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar).

- Spectroscopic probes : Monitor metal-ligand interactions via IR (CO stretching frequencies in carbonyl complexes) or cyclic voltammetry (redox activity).

- Crystallization challenges : Co-crystallize with stabilizing counterions (e.g., PF₆⁻ or BArF₄⁻) to improve crystal lattice stability .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reactivity data for this compound in catalytic applications?

- Methodological Answer : Contradictions may stem from differing reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). To isolate variables:

- Conduct controlled kinetic studies under inert conditions.

- Use mechanistic probes (e.g., radical traps or isotopic labeling) to identify active intermediates.

- Compare results with computational studies (e.g., DFT-based transition-state analysis) to reconcile experimental turnover frequencies with theoretical barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.